Gabapentin Enacarbil Sodium Salt Gabapentin Enacarbil Sodium Salt
Brand Name: Vulcanchem
CAS No.: 912486-72-7
VCID: VC0051893
InChI:
SMILES:
Molecular Formula: C₁₆H₂₇NO₆
Molecular Weight: 329.39

Gabapentin Enacarbil Sodium Salt

CAS No.: 912486-72-7

Cat. No.: VC0051893

Molecular Formula: C₁₆H₂₇NO₆

Molecular Weight: 329.39

* For research use only. Not for human or veterinary use.

Gabapentin Enacarbil Sodium Salt - 912486-72-7

Specification

CAS No. 912486-72-7
Molecular Formula C₁₆H₂₇NO₆
Molecular Weight 329.39

Introduction

Chemical Properties and Structure

Molecular Characteristics

Gabapentin Enacarbil Sodium Salt is characterized by the molecular formula C₁₆H₂₆NO₆·Na with a molecular weight of 351.37 g/mol . The compound's structure incorporates a sodium counterion, which affects its solubility profile and physical properties. This specific molecular configuration was intentionally designed to enhance stability in the gastrointestinal environment while enabling recognition by intestinal transporters .

Structural Features and Classification

According to the Biopharmaceutics Classification System (BCS), Gabapentin Enacarbil is classified as a Class 2 compound, characterized by low solubility and high permeability . This classification is significant for understanding its absorption behavior and formulation requirements. The compound features a non-ester linkage that inhibits spontaneous lactam ring formation, which contributes to reduced toxicity and improved formulation stability compared to its parent compound .

Physical Properties

Table 1: Physical and Chemical Properties of Gabapentin Enacarbil Sodium Salt

PropertyCharacteristic
Molecular FormulaC₁₆H₂₆NO₆·Na
Molecular Weight351.37 g/mol
Physical StateSolid
BCS ClassificationClass 2 (Low solubility, high permeability)
CAS Number912486-72-7
SolubilityLimited water solubility
Structure TypeProdrug with sodium salt form

Pharmacological Properties

Absorption Mechanism

Gabapentin Enacarbil Sodium Salt employs a unique absorption mechanism that overcomes the saturable absorption limitations of gabapentin. It is specifically recognized as a substrate by high-capacity nutrient transporters in the intestine, particularly monocarboxylase transport type 1 (MCT-1) and sodium-dependent multivitamin transporter (SMVT) . These transporters are widely distributed throughout the intestinal tract, enabling more efficient and consistent absorption compared to the parent compound. This targeted absorption strategy represents a significant pharmacokinetic advantage over conventional gabapentin.

Pharmacokinetic Profile

The extended-release formulation of Gabapentin Enacarbil Sodium Salt provides superior pharmacokinetic properties compared to immediate-release gabapentin. Clinical pharmacology studies have evaluated dose proportionality across a wide range of single doses (300-6000 mg) and multiple doses (up to 4200 mg/day for immediate-release and 3600 mg/day for extended-release formulations) . These studies confirm that the compound delivers gabapentin with predictable dose-exposure relationships, addressing a key limitation of the parent drug.

Table 2: Pharmacokinetic Comparison Between Gabapentin Enacarbil and Gabapentin

ParameterGabapentin EnacarbilConventional Gabapentin
BioavailabilityEnhanced via active transportVariable, saturable absorption
Absorption MechanismMCT-1 and SMVT transportersPassive diffusion and L-amino acid transporters
Food EffectAdministered with foodVariable effect with food
Dosing FrequencyOnce daily possibleMultiple daily doses required
Half-lifeExtended by formulation5-7 hours
Conversion to Active FormRapid enzymatic hydrolysisAlready active form

Clinical Applications

Approved Indications

Gabapentin Enacarbil Sodium Salt has received regulatory approval for the treatment of moderate to severe primary Restless Legs Syndrome (RLS) in adults . This neurological disorder is characterized by uncomfortable sensations in the legs and an irresistible urge to move them, particularly during periods of rest or inactivity. The compound is also approved for managing postherpetic neuralgia, a persistent pain condition that can follow shingles infection . These approved indications reflect the compound's efficacy in addressing neurological disorders with significant unmet clinical needs.

Clinical Trial Evidence for RLS

Multiple double-blind, multicenter clinical trials have demonstrated that Gabapentin Enacarbil at 600 mg/day for 12 weeks significantly improves the symptoms of moderate to severe primary RLS in adults . Key studies included in the evidence base are the XP081, PIVOT RLS I, and PIVOT RLS II trials, which consistently demonstrated superiority over placebo. Beyond primary symptom improvement, the medication also significantly reduced RLS-associated pain scores and generally improved sleep and mood outcomes across these investigations .

Long-term Efficacy

The durability of response to Gabapentin Enacarbil Sodium Salt has been established through longer-term maintenance studies. These investigations reported lower relapse rates among patients receiving the active medication compared to those switched to placebo . This sustained efficacy profile supports the compound's value in managing chronic conditions like RLS that require ongoing treatment. The maintenance of therapeutic effect over extended periods represents a significant clinical advantage for patients requiring long-term symptom management.

StudyDesignDurationDosageKey Findings
XP081Randomized, double-blind, placebo-controlled12 weeks600 mg/daySignificant improvement in RLS symptoms vs. placebo
PIVOT RLS IRandomized, double-blind, placebo-controlled12 weeks600 mg/daySignificant reduction in IRLS score; improved sleep metrics
PIVOT RLS IIRandomized, double-blind, placebo-controlled12 weeks600 mg/daySignificant symptom improvement regardless of disease severity
Maintenance StudyRandomized withdrawal designExtended period600 mg/dayLower relapse rates vs. placebo
Adverse EffectFrequencySeverityManagement Considerations
Somnolence/SedationCommonMild to moderateCaution with driving and operating machinery
DizzinessCommonMild to moderateMonitor for fall risk, especially in elderly
Gastrointestinal effectsLess commonGenerally mildTypically self-limiting
HeadacheLess commonGenerally mildUsually resolves without intervention
QT-interval prolongationNot reported-Not observed in clinical trials
AugmentationNot reported-Advantage over dopaminergic agents

Pharmaceutical Formulation

Formulation Characteristics

Gabapentin Enacarbil Sodium Salt is formulated as extended-release tablets that maintain consistent drug delivery over time . The formulation has remained constant throughout clinical development, with the commercial product identical to formulations used during Phase I, II, and III clinical trials . This consistency in formulation supports the reliability of clinical data in predicting real-world outcomes. The extended-release properties are essential for achieving the desired once-daily dosing schedule.

Dosage Recommendations

The recommended starting dose for Gabapentin Enacarbil Sodium Salt in RLS is 600 mg once daily, administered at approximately 5 PM with food . This specific timing and food recommendation optimizes absorption and aligns peak drug levels with the typical evening manifestation of RLS symptoms. The once-daily dosing regimen represents a significant advantage over conventional gabapentin, which typically requires multiple daily doses due to its shorter half-life .

Stability and Special Considerations

The FDA review included an assessment of potential alcohol-induced dose dumping, with recommendations for additional testing using various alcohol concentrations (0, 5, 10, 20, and 40%) . This evaluation addresses important safety considerations related to potential interactions between alcohol consumption and extended-release formulations. The non-ester linkage in the compound's structure contributes to improved formulation stability and resistance to spontaneous degradation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator